molecular formula C9H13F3O B13000956 6-(Trifluoromethyl)octahydrobenzofuran

6-(Trifluoromethyl)octahydrobenzofuran

Cat. No.: B13000956
M. Wt: 194.19 g/mol
InChI Key: KGYQVWICQSMRJJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)octahydrobenzofuran is a chemical compound with the molecular formula C9H13F3O It is a derivative of benzofuran, characterized by the presence of a trifluoromethyl group attached to the octahydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents and palladium catalysts . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)octahydrobenzofuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)octahydrobenzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-(Trifluoromethyl)octahydrobenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)octahydrobenzofuran involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to various biological effects, such as inhibition of specific enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)benzofuran
  • 6-(Trifluoromethyl)tetrahydrobenzofuran
  • 6-(Trifluoromethyl)hexahydrobenzofuran

Uniqueness

6-(Trifluoromethyl)octahydrobenzofuran is unique due to its specific structural features, including the fully saturated octahydrobenzofuran ring and the presence of the trifluoromethyl group. These characteristics confer distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C9H13F3O

Molecular Weight

194.19 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran

InChI

InChI=1S/C9H13F3O/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h6-8H,1-5H2

InChI Key

KGYQVWICQSMRJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2C1CCO2)C(F)(F)F

Origin of Product

United States

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